Trospium-d8 Chloride

Descripción

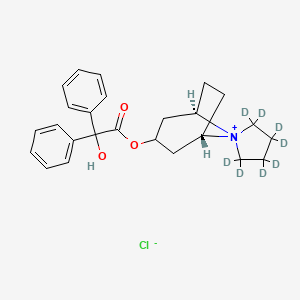

Trospium-d8 Chloride (C₂₅H₂₂D₈ClNO₃; molecular weight: 436.01) is a deuterated analog of Trospium Chloride, a quaternary ammonium anticholinergic agent. Unlike its parent compound, which is used therapeutically for overactive bladder (OAB), this compound serves as a stable isotope-labeled internal standard in pharmacokinetic and bioanalytical studies . The deuterium atoms replace eight hydrogens in the Trospium structure, enhancing its utility in mass spectrometry for precise quantification of Trospium Chloride in biological matrices .

Propiedades

Fórmula molecular |

C25H30ClNO3 |

|---|---|

Peso molecular |

436.0 g/mol |

Nombre IUPAC |

[(1S,5R)-2',2',3',3',4',4',5',5'-octadeuteriospiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-yl] 2-hydroxy-2,2-diphenylacetate;chloride |

InChI |

InChI=1S/C25H30NO3.ClH/c27-24(25(28,19-9-3-1-4-10-19)20-11-5-2-6-12-20)29-23-17-21-13-14-22(18-23)26(21)15-7-8-16-26;/h1-6,9-12,21-23,28H,7-8,13-18H2;1H/q+1;/p-1/t21-,22+,23?;/i7D2,8D2,15D2,16D2; |

Clave InChI |

RVCSYOQWLPPAOA-CGUGYAQBSA-M |

SMILES isomérico |

[2H]C1(C(C([N+]2(C1([2H])[2H])[C@@H]3CC[C@H]2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O)([2H])[2H])([2H])[2H])[2H].[Cl-] |

SMILES canónico |

C1CC[N+]2(C1)C3CCC2CC(C3)OC(=O)C(C4=CC=CC=C4)(C5=CC=CC=C5)O.[Cl-] |

Origen del producto |

United States |

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del cloruro de trospio implica la reacción de 1,4-diclorobutano con clorhidrato de bencilato de norditropina en condiciones específicas . El proceso incluye varios pasos como granulación no acuosa, compresión, revestimiento de sellado y revestimiento semipermeable . La forma deuterada, Trospio-d8 (cloruro), se sintetiza incorporando átomos de deuterio en la estructura molecular del cloruro de trospio .

Métodos de producción industrial: La producción industrial del cloruro de trospio implica formulaciones de liberación controlada, como sistemas de administración de fármacos osmóticos de liberación prolongada bifásica. Estos sistemas están diseñados para proporcionar una liberación controlada del fármaco durante 24 horas, mejorando el cumplimiento del paciente y la eficacia terapéutica .

Análisis De Reacciones Químicas

Stability Under Analytical Conditions

Trospium-d8 chloride demonstrates stability across diverse conditions, making it suitable for LC-MS/MS analysis :

-

Bench-top Stability : Stable for 24 hours at room temperature.

-

Freeze-Thaw Stability : Tolerates three cycles without degradation.

-

Autosampler Stability : Remains intact for 24 hours at 10°C .

These properties ensure reliable quantification in biological matrices, with a linear range of 0.05–10 ng/mL in human plasma .

Functional Group Reactivity

The molecular structure of this compound (C25H22D8ClNO3) includes three reactive centers:

a. Ester Group Hydrolysis

-

Conditions : Acidic or alkaline environments.

-

Outcome : Cleavage to form mandelic acid and a hydroxylated quaternary ammonium compound.

b. Quaternary Ammonium Salt Exchange

-

Reagents : Strong ion-exchange resins or counterions (e.g., bromide).

c. Deuterium-Hydrogen Exchange

-

Conditions : Prolonged exposure to protic solvents (e.g., water or methanol).

-

Outcome : Partial loss of deuterium, necessitating inert storage conditions (2–8°C under nitrogen) .

Derivatization Potential

This compound can undergo derivatization to enhance analytical detection or study metabolic pathways:

-

Acylation : Reaction with anhydrides or acid chlorides to modify ester groups.

-

Oxidation : Controlled oxidation of the tropane ring for metabolite identification.

Comparative Reactivity with Non-Deuterated Analog

While the deuterium substitution does not alter the primary chemical reactions, it affects kinetic isotope effects:

Aplicaciones Científicas De Investigación

Pharmacological Profile

Trospium chloride is a quaternary ammonium compound that acts as a muscarinic receptor antagonist. Its mechanism involves blocking acetylcholine at muscarinic receptors, leading to decreased bladder contractions and increased bladder capacity. The deuterated version, trospium-d8 chloride, may offer improved pharmacokinetic properties, such as altered metabolism and enhanced stability.

Key Properties of this compound

- Chemical Structure : this compound retains the core structure of trospium but includes deuterated hydrogen atoms.

- Pharmacokinetics : Exhibits lower central nervous system penetration compared to other anticholinergics, potentially reducing side effects like dry mouth and constipation.

- Excretion : Primarily excreted unchanged in urine, providing localized therapeutic effects.

Treatment of Overactive Bladder

This compound is primarily indicated for managing overactive bladder symptoms, including urgency, frequency, and urge urinary incontinence. Clinical trials have demonstrated its efficacy in improving bladder function and patient quality of life.

Table 1: Clinical Trial Outcomes for this compound

Potential for Other Therapeutic Uses

Beyond overactive bladder, trospium chloride has shown promise in treating other conditions:

- Interstitial Cystitis : Studies suggest efficacy in alleviating symptoms associated with this chronic condition.

- Pulmonary Conditions : Potential applications include asthma and chronic obstructive pulmonary disease due to its bronchodilatory effects.

Case Studies

Several case studies have documented the effectiveness of trospium chloride in clinical settings:

- Case Study 1 : A 60-year-old female with severe urge incontinence experienced a significant reduction in episodes after initiating treatment with trospium chloride at a dosage of 20 mg twice daily.

- Case Study 2 : A cohort study involving patients with interstitial cystitis reported improved symptom management when treated with trospium chloride over a six-month period.

Future Research Directions

The unique properties of this compound warrant further investigation:

- Pharmacokinetic Studies : Understanding how deuteration affects absorption and metabolism.

- Comparative Efficacy Trials : Evaluating the effectiveness of trospium-d8 against existing treatments for overactive bladder and other conditions.

Mecanismo De Acción

Trospio-d8 (cloruro) ejerce sus efectos antagonizando la acción de la acetilcolina sobre los receptores muscarínicos en los órganos inervados colinérgicamente . Esta acción parasimpaticolítica reduce el tono del músculo liso de la vejiga, lo que lleva a una reducción en la frecuencia y la urgencia urinarias . El compuesto se une con alta afinidad a los receptores muscarínicos M1, M2 y M3, pero no a los receptores nicotínicos .

Comparación Con Compuestos Similares

Pharmacokinetic Properties

Trospium Chloride vs. Tolterodine and Solifenacin

- Absorption and Bioavailability :

Trospium Chloride is hydrophilic, resulting in slow and incomplete oral absorption (~10% bioavailability) compared to Tolterodine (77%) and Solifenacin (88%) . Its extended-release (XR) formulation reduces peak plasma concentration (Cₘₐₓ) by 30% compared to immediate-release (IR), improving tolerability .- Key Data:

| Parameter | Trospium XR | Tolterodine IR | Solifenacin IR |

|---|---|---|---|

| Cₘₐₓ (ng/mL) | 20.2 ± 14.2 | 3.7 ± 1.5 | 9.8 ± 3.1 |

| Tₘₐₓ (hours) | 4–6 | 1–2 | 3–6 |

| Bioavailability | ~10% | 77% | 88% |

- Metabolism and Excretion :

Trospium Chloride is excreted renally (85% unchanged), bypassing cytochrome P450 (CYP450) metabolism, whereas Tolterodine (CYP2D6/3A4) and Solifenacin (CYP3A4) undergo hepatic metabolism . This reduces Trospium’s drug interaction risk with CYP450 substrates (e.g., Metformin) .

Efficacy in Overactive Bladder Management

Clinical Outcomes

- Symptom Reduction :

- Trospium XR (60 mg/day) reduced urinary frequency by 2.5 episodes/day and urgency incontinence by 1.2 episodes/day, comparable to Tolterodine (4 mg/day) and Solifenacin (5–10 mg/day) .

- Solifenacin demonstrated superior reduction in urinary frequency compared to Trospium and Tolterodine in head-to-head trials .

Adverse Event Profiles :

- Dry Mouth :

Trospium XR reported the lowest incidence (5.6%) compared to Tolterodine (23%) and Solifenacin (11%) . - Central Nervous System (CNS) Effects :

Trospium’s quaternary structure limits blood-brain barrier penetration, resulting in fewer CNS adverse events (e.g., dizziness: 1.2% vs. 3.8% for Oxybutynin) .

Drug Interaction Potential

Actividad Biológica

Trospium-d8 chloride is a deuterated form of trospium chloride, a quaternary ammonium compound primarily used for the treatment of overactive bladder (OAB). This article delves into its biological activity, pharmacokinetics, and therapeutic applications, supported by relevant data tables and case studies.

This compound is chemically characterized as:

- Chemical Formula : CHClNO (deuterated version)

- Molecular Weight : 423.97 g/mol

- Structure : It contains a spirobicyclic structure with a pyrrolidine moiety, which is crucial for its interaction with muscarinic receptors.

Trospium acts as an antimuscarinic agent , selectively binding to muscarinic receptors M1, M2, and M3 with high affinity (Kis ranging from 0.50 to 2.3 nM) but does not affect nicotinic receptors. This selectivity minimizes central nervous system side effects due to its limited ability to cross the blood-brain barrier .

2. Pharmacokinetics

Trospium-d8 exhibits distinct pharmacokinetic properties:

- Absorption : Peak plasma concentrations occur approximately 5-6 hours post-administration, with food significantly reducing bioavailability.

- Distribution : It has a volume of distribution of approximately 7 L/kg, accumulating in the liver and kidneys while being excreted primarily unchanged via renal pathways.

- Metabolism : Trospium undergoes minimal hepatic metabolism, making it less prone to drug-drug interactions .

Table 1: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Bioavailability | ~10% |

| Peak Plasma Concentration | 5-6 hours post-dose |

| Volume of Distribution | ~7 L/kg |

| Renal Clearance | ~500 mL/min |

| Metabolic Pathway | Minimal hepatic metabolism |

3. Clinical Efficacy

This compound has been shown to be effective in managing symptoms associated with OAB. Clinical trials have demonstrated its efficacy in reducing urinary urgency, frequency, and incontinence episodes. Comparative studies indicate that trospium is at least as effective as other antimuscarinics like oxybutynin and tolterodine.

Case Study: Efficacy in Overactive Bladder

A study involving over 10,000 patients revealed significant improvements in health-related quality of life measures and a marked decrease in incontinence episodes after treatment with trospium chloride. Adverse effects were generally mild and included dry mouth and constipation .

4. Safety Profile

Trospium-d8 is well-tolerated among patients. The most common side effects reported include:

- Dry mouth

- Constipation

- Dyspepsia

- Abdominal pain

- Nausea

These side effects are generally less severe compared to other antimuscarinic agents .

5. Research Findings

Recent studies have focused on the pharmacological profiles of this compound:

- Transporter Interaction Studies : Trospium's interaction with various transporters such as OCT1 and OCT2 has been investigated to understand its absorption and distribution better. In vitro studies indicated that trospium is a substrate for these transporters, influencing its pharmacokinetics significantly .

- Quantitative Analysis : Advanced analytical methods such as LC-MS/MS have been employed for the quantification of trospium in biological samples, aiding in pharmacokinetic studies .

Table 2: Summary of Research Findings on this compound

| Study Focus | Key Findings |

|---|---|

| Pharmacokinetics | Poorly metabolized; renal excretion predominates |

| Efficacy | Significant reduction in OAB symptoms |

| Safety | Generally well-tolerated; fewer CNS side effects |

Q & A

Q. What is the role of deuterium labeling in Trospium-d8 Chloride research, and how does it enhance experimental methodologies?

this compound serves as an isotopic internal standard in mass spectrometry (LC-MS/MS) to improve quantification accuracy by correcting for matrix effects and instrument variability. Its deuterated structure allows precise tracking of metabolic stability and pharmacokinetic parameters, such as renal excretion rates, without interfering with the parent compound's biological activity .

Q. What are the key considerations when synthesizing and characterizing this compound for research use?

Synthesis requires ensuring >99% isotopic purity via deuterium exchange reactions, validated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry. Characterization should include stability assessments under varying pH and temperature conditions to confirm structural integrity, particularly for long-term storage in biological matrices .

Q. Which analytical techniques are most effective for quantifying this compound in complex biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal. Method validation must include calibration curves (1–500 ng/mL), recovery rates (>90%), and precision (CV <15%) to ensure reproducibility. Deuterated analogs minimize ion suppression effects in plasma or urine samples .

Q. How does this compound's quaternary ammonium structure influence its experimental applications?

Its charged nature limits blood-brain barrier penetration, making it ideal for peripheral muscarinic receptor studies. Researchers should prioritize in vitro models (e.g., transfected cell lines expressing mAChRs) or ex vivo tissue assays to evaluate receptor binding kinetics without confounding CNS effects .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between in vitro and in vivo data on this compound's transporter-mediated uptake?

Address species-specific differences in organic cation transporter (OCT) affinity by comparing human vs. animal models (e.g., dog OCT1/OCT2 in ). Use siRNA knockdown or selective inhibitors (e.g., cimetidine) to isolate transporter contributions in cellular uptake assays. Validate findings with pharmacokinetic modeling to reconcile disparities in renal clearance rates .

Q. What methodological steps are critical for ensuring reproducibility in competitive mAChR binding assays using this compound?

Standardize assay conditions: (1) Use radiolabeled ligands (e.g., [³H]-N-methylscopolamine) at Kd concentrations; (2) Include controls for nonspecific binding (atropine saturation); (3) Apply nonlinear regression (e.g., GraphPad Prism) to calculate IC50 and Ki values. Replicate experiments across independent labs to confirm inter-study consistency .

Q. How should researchers statistically analyze pharmacokinetic data from this compound studies to account for inter-individual variability?

Employ non-compartmental analysis (NCA) for AUC and Cmax calculations, followed by mixed-effects modeling to adjust for covariates like renal function. Use bootstrapping for 90% confidence intervals in bioequivalence studies. For receptor occupancy, apply ANOVA with post-hoc Tukey tests to compare dose groups .

Q. What strategies mitigate data contradictions in mAChR subtype selectivity studies involving this compound?

Conduct functional assays (e.g., calcium flux or GTPγS binding) alongside radioligand displacement to distinguish antagonism efficacy across M1–M5 subtypes. Cross-validate results with molecular docking simulations to identify structural determinants of subtype specificity .

Q. How can researchers optimize experimental designs to evaluate this compound's unique renal excretion profile?

Use deuterium labeling to differentiate parent compound excretion from metabolites in urine samples. Pair this with positron emission tomography (PET) imaging in preclinical models to correlate renal clearance with real-time tissue distribution. Adjust dosing regimens in subjects with severe renal impairment per guidelines .

Q. What are the best practices for documenting this compound research to meet peer-reviewed journal standards?

Follow protocols: (1) Detail synthesis and characterization in Supporting Information; (2) Provide raw data for key figures (e.g., receptor binding curves); (3) Cite primary literature for known compounds. For novel findings, include purity certificates and independent validation reports .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.